Methyl 3-aminocrotonate

Description

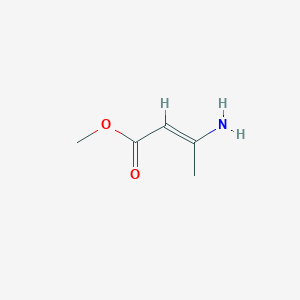

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-3-aminobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(6)3-5(7)8-2/h3H,6H2,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKORCTIIRYKLLG-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)OC)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701245448 | |

| Record name | 2-Butenoic acid, 3-amino-, methyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21731-17-9, 14205-39-1 | |

| Record name | 2-Butenoic acid, 3-amino-, methyl ester, (2Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21731-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-2-butenoate, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021731179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 3-amino-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 3-amino-, methyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701245448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3-aminocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-AMINO-2-BUTENOATE, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4X25GNG1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyl 3-aminocrotonate (CAS: 14205-39-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of methyl 3-aminocrotonate, a versatile chemical intermediate with significant applications in the pharmaceutical and fine chemical industries. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key chemical reactions, presenting quantitative data in structured tables and illustrating workflows with clear diagrams.

Chemical and Physical Properties

This compound, also known as methyl 3-amino-2-butenoate, is an off-white to pale yellow crystalline solid.[1][2] Its structure features a conjugated system with an amino group and an α,β-unsaturated ester functionality, which contributes to its versatile reactivity.[2] It is a crucial building block, particularly in the synthesis of dihydropyridine-type calcium channel blockers used to treat cardiovascular diseases like hypertension and angina.[3][4]

| Property | Value | Source(s) |

| CAS Number | 14205-39-1 | [5] |

| Molecular Formula | C₅H₉NO₂ | [5] |

| Molecular Weight | 115.13 g/mol | [5] |

| Appearance | Off-white to pale yellow crystalline solid | [1][2] |

| Melting Point | 81-83 °C | [5] |

| Boiling Point | 263 °C (Predicted) | [6] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [5] |

| Solubility | Moderately soluble in water, ethanol, and acetone | [2] |

| InChI Key | XKORCTIIRYKLLG-ONEGZZNKSA-N | [5] |

| SMILES | COC(=O)\C=C(\C)N | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of this compound. Below are the key spectral data.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~4.52 | s | =CH |

| ~3.64 | s | -OCH₃ |

| ~1.90 | s | -CH₃ |

Note: The amino (-NH₂) protons are often broad and may not be clearly observed.

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~170.5 | C=O (Ester) |

| ~160.0 | C-NH₂ |

| ~82.5 | =CH |

| ~49.0 | -OCH₃ |

| ~19.0 | -CH₃ |

FT-IR Spectroscopy

While a specific peak list is best obtained from direct analysis, the FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Key expected regions are:

-

N-H stretch: 3300-3500 cm⁻¹ (for the amino group)

-

C-H stretch: 2850-3000 cm⁻¹ (for alkyl groups)

-

C=O stretch: ~1700 cm⁻¹ (for the α,β-unsaturated ester)

-

C=C stretch: ~1600-1650 cm⁻¹ (conjugated alkene)

-

C-O stretch: 1000-1300 cm⁻¹ (for the ester group)

FTIR spectra for this compound are available for reference in several chemical databases.[7][8]

Crystal Structure Data

The crystal structure of this compound has been determined by X-ray diffraction. The data is deposited in the Cambridge Crystallographic Data Centre (CCDC) and is accessible via the deposition number below. This data provides definitive confirmation of the molecule's three-dimensional structure and intermolecular interactions in the solid state.

| Database | Deposition Number |

| CCDC | 887107 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in subsequent reactions.

Synthesis of this compound

The most common and industrially scalable method for synthesizing this compound is the reaction of methyl acetoacetate with ammonia.[9] Two common protocols are presented below.

This method is favored for its high yield and the avoidance of organic solvents.[1][9]

Materials:

-

Methyl acetoacetate

-

Aqueous ammonia (e.g., 25% solution)

-

Water

-

Ice bath

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer and temperature probe, add methyl acetoacetate (1.0 mole equivalent) and water (0.05 to 3.0 mole equivalents).

-

While stirring vigorously, slowly add aqueous ammonia (1.6 to 1.75 mole equivalents). The temperature should be monitored and controlled as the addition is exothermic.

-

After the complete addition of ammonia, heat the reaction mixture to between 55-65 °C.

-

Maintain the reaction at this temperature with continuous stirring for approximately 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture in an ice bath to induce precipitation of the product.

-

Collect the crystalline product by filtration.

-

Wash the collected crystals with cold water.

-

Dry the product under vacuum to yield this compound as an off-white crystalline solid.

This protocol is also widely used and provides a high-purity product.[3]

Materials:

-

Methyl acetoacetate

-

Methanol

-

Ammonia gas

-

Ice-salt bath

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer and a gas inlet tube, add methanol (e.g., 5 mL per 0.1 mol of starting material) and methyl acetoacetate (1.0 equivalent).

-

Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly bubble anhydrous ammonia gas through the stirred solution.

-

Continue the addition of ammonia until white crystals precipitate from the solution.

-

Stop the ammonia flow and allow the reaction mixture to stand, preferably overnight, at a low temperature.

-

Collect the precipitated product by suction filtration.

-

Dry the crystals to obtain the final product.

Key Chemical Reactions

This compound is a valuable intermediate due to its dual functionality. The enamine system allows for reactions at both the nitrogen and the α-carbon.

The amino group of this compound can be readily acylated to form enamides. This reaction is typically carried out using an acyl chloride in the presence of a base like pyridine or triethylamine.[10]

General Protocol for N-Acetylation:

-

Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or benzene) under an inert atmosphere.

-

Add a suitable base, such as pyridine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Upon completion, the reaction is worked up by washing with dilute acid (to remove pyridine) and then a neutral brine solution.

-

The organic layer is dried, filtered, and concentrated under reduced pressure to yield the crude N-acylated product, which can be further purified by recrystallization or column chromatography.

A primary application of this compound is in the Hantzsch synthesis to produce 1,4-dihydropyridine derivatives. In this multi-component reaction, this compound acts as the enamine component.[11]

General Protocol:

-

Dissolve a substituted benzaldehyde (1.0 equivalent) and a β-dicarbonyl compound (e.g., a 2-benzylidene-3-oxobutanamide derivative, 1.0 equivalent) in a suitable solvent such as isopropyl alcohol.

-

Add this compound (1.0 equivalent) to the solution.

-

Reflux the reaction mixture for several hours (typically 5 hours or as determined by TLC monitoring).

-

Upon completion, cool the reaction mixture to room temperature to allow the dihydropyridine product to crystallize.

-

Collect the solid product by filtration.

-

The crude product can be purified by recrystallization, typically from an ethanol/water mixture.

Safety and Handling

This compound is considered hazardous. It is harmful if swallowed and can cause skin and serious eye irritation.[12]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[12]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[12]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound (CAS: 14205-39-1) is a cornerstone intermediate in organic synthesis, with profound importance in the pharmaceutical industry, especially for the manufacturing of cardiovascular drugs. Its synthesis from readily available starting materials is efficient and well-documented. The reactivity of its enamine structure allows for a variety of chemical transformations, most notably the Hantzsch dihydropyridine synthesis. This guide provides the essential technical data and protocols to support researchers and developers in the effective and safe utilization of this versatile compound.

References

- 1. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. CN114644567A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. ISSN 1600-5368 (Online) | Acta crystallographica. Section E | The ISSN Portal [portal.issn.org]

- 8. This compound | C5H9NO2 | CID 643918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. "CCDC 1871107: Experimental Crystal Structure Determination" by Daniel C. Whitehead, James E. Jackson et al. [open.clemson.edu]

- 10. Acta crystallographica. Section E, Structure reports online [electronic resource]. - Penn State University Libraries Catalog [catalog.libraries.psu.edu]

- 11. The continuing transformation of Acta Crystallographica Section E and the launch of IUCrData - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to Methyl 3-Aminocrotonate: Structural Formula, Tautomerism, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl 3-aminocrotonate, a pivotal intermediate in pharmaceutical synthesis. The document details its structural properties, the nuances of its tautomeric equilibrium, experimental protocols for its synthesis and analysis, and its critical role in the construction of dihydropyridine-based drugs.

Structural Formula and Nomenclature

This compound, also known as methyl 3-amino-2-butenoate, is an organic compound with the chemical formula C₅H₉NO₂.[1][2][3] Its structure features a conjugated system comprising an amino group and a double bond adjacent to a methyl ester.[1] This arrangement of functional groups is responsible for its characteristic reactivity.

Systematic IUPAC Name: methyl (2Z)-3-aminobut-2-enoate[3]

CAS Number: 14205-39-1[2]

Molecular Formula: C₅H₉NO₂[2]

Molecular Weight: 115.13 g/mol [2]

Structural Formula: CH₃C(NH₂)=CHCOOCH₃[2]

The molecule exists predominantly as the Z-isomer due to the formation of an intramolecular hydrogen bond between the amino group and the carbonyl oxygen of the ester group.

Enamine-Imine Tautomerism

This compound exhibits enamine-imine tautomerism, a form of prototropic tautomerism analogous to the well-known keto-enol tautomerism.[4] The two tautomeric forms are the enamine (more stable) and the imine.

The equilibrium between these two forms is a crucial aspect of the compound's reactivity. The enamine tautomer is stabilized by the conjugated system and intramolecular hydrogen bonding. The imine tautomer, methyl 3-iminobutanoate, is generally the minor component in the equilibrium. The tautomerization is catalyzed by both acids and bases.

Quantitative Analysis of Tautomerism

| Parameter | Symbol | Description | Method of Determination |

| Equilibrium Constant | KT | The ratio of the concentration of the imine tautomer to the enamine tautomer at equilibrium. | ¹H NMR Spectroscopy: By integrating the signals corresponding to unique protons of each tautomer, the relative concentrations can be determined. The equilibrium constant is calculated as KT = [Imine]/[Enamine].[5] |

| Gibbs Free Energy Change | ΔG° | The change in Gibbs free energy for the conversion of the enamine tautomer to the imine tautomer. | From KT: ΔG° = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin. Computational Chemistry: Density Functional Theory (DFT) calculations can be used to compute the Gibbs free energies of both tautomers in the gas phase and in various solvents.[6][7] |

Experimental Protocols

The most common and industrially scalable method for the synthesis of this compound is the reaction of methyl acetoacetate with ammonia.[8]

Objective: To synthesize this compound in high yield and purity.

Materials:

-

Methyl acetoacetate

-

Aqueous ammonia (e.g., 25% solution)

-

Water

-

Ice bath

-

Reaction vessel with stirrer and temperature probe

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

To a suitable reaction vessel, add methyl acetoacetate (1 mole equivalent) and water (0.05 to 3.0 mole equivalents).[8]

-

While stirring, slowly add aqueous ammonia (1.6 to 1.75 mole equivalents). The reaction is exothermic, and the temperature should be maintained between 35-70°C.[9][10]

-

After the addition is complete, continue stirring vigorously at 55-65°C for approximately 2 hours or until the reaction is complete, as monitored by TLC or GC.[8]

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.[8]

-

Filter the resulting white to off-white crystals and wash them with cold water.[8]

-

Dry the product under vacuum.[8]

Objective: To quantify the relative amounts of the enamine and imine tautomers of this compound in solution.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes

-

High-resolution NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent at a known concentration (e.g., 10-20 mg/mL).[5]

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum at a constant and known temperature.

-

Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ relaxation time to allow for accurate integration.[5]

-

-

Spectral Analysis:

-

Identify the distinct signals for each tautomer. For the enamine form, characteristic signals are the vinyl proton (=CH-), the NH₂ protons, and the methyl protons. The imine form will have characteristic signals for the CH₂ and CH₃ groups adjacent to the C=N bond.

-

Integrate the area of a non-overlapping signal for each tautomer.

-

-

Calculation of Equilibrium Constant:

-

Calculate the mole fraction of each tautomer from the integrated areas.

-

Determine the equilibrium constant, KT = [Imine]/[Enamine].

-

Application in Drug Development: The Hantzsch Dihydropyridine Synthesis

This compound is a key building block in the Hantzsch dihydropyridine synthesis, a multi-component reaction used to produce 1,4-dihydropyridine (1,4-DHP) derivatives.[11][12] These compounds are an important class of calcium channel blockers used in the treatment of hypertension and angina, with prominent examples including nifedipine, amlodipine, and felodipine.[12]

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (or one equivalent of a β-ketoester and one equivalent of an enamine like this compound), and a nitrogen donor.[11][12]

Mechanism of the Hantzsch Dihydropyridine Synthesis:

The reaction proceeds through the formation of two key intermediates: an α,β-unsaturated carbonyl compound (formed via a Knoevenagel condensation) and an enamine.[11] These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the 1,4-dihydropyridine ring.[11]

When this compound is used, it serves as the pre-formed enamine component.

Experimental Protocol for Hantzsch Dihydropyridine Synthesis:

Objective: To synthesize a 1,4-dihydropyridine derivative using this compound.

Materials:

-

An aldehyde (e.g., benzaldehyde)

-

A β-ketoester (e.g., ethyl acetoacetate)

-

This compound

-

A suitable solvent (e.g., ethanol, isopropanol)

-

Reflux apparatus

Procedure:

-

Dissolve the aldehyde and the β-ketoester in the chosen solvent in a round-bottom flask.

-

Add this compound to the mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.[13]

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the crystals by filtration, wash with a cold solvent, and dry.

Conclusion

This compound is a versatile and indispensable intermediate in organic synthesis, particularly within the pharmaceutical industry. Its utility is intrinsically linked to its structural features, most notably the enamine-imine tautomerism that dictates its reactivity. A thorough understanding of its synthesis, purification, and role in key reactions like the Hantzsch dihydropyridine synthesis is crucial for researchers and professionals in drug development. While specific quantitative data on its tautomeric equilibrium is sparse, established analytical techniques such as NMR spectroscopy provide a robust framework for its determination.

References

- 1. This compound - Glindia [glindiachemicals.com]

- 2. 3-アミノクロトン酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C5H9NO2 | CID 643918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. JPH0285237A - Production of methyl 3- aminocrotanate - Google Patents [patents.google.com]

- 10. FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl 3-aminocrotonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-aminocrotonate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.52 | Singlet | 1H | =CH |

| 3.64 | Singlet | 3H | O-CH₃ |

| 1.90 | Singlet | 3H | C-CH₃ |

| 7.9 (broad) | Singlet | 2H | NH₂ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.8 | C=O (ester) |

| 161.1 | C-NH₂ |

| 83.1 | =CH |

| 50.0 | O-CH₃ |

| 21.9 | C-CH₃ |

Solvent: CDCl₃

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data (Electron Impact, EI) for this compound

| m/z | Relative Intensity (%) | Assignment |

| 115 | 40.1 | [M]⁺ (Molecular Ion) |

| 84 | 100.0 | [M - OCH₃]⁺ |

| 83 | 27.5 | [M - CH₃OH]⁺ |

| 42 | 37.3 | [C₂H₄N]⁺ |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3435, 3320 | Strong, Broad | N-H | Stretch (Amine) |

| 1660 | Strong | C=O | Stretch (Ester) |

| 1610 | Strong | C=C | Stretch (Alkene) |

| 1250 | Strong | C-O | Stretch (Ester) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL). The solution is transferred to a 5 mm NMR tube. The spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For the ¹H NMR spectrum, a standard pulse sequence is used. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry

Electron Impact-Mass Spectrometry (EI-MS) Analysis

The mass spectrum is obtained using a mass spectrometer with an electron impact (EI) ionization source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Infrared Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the crystalline powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The IR beam is passed through the crystal, and the resulting spectrum of absorbance or transmittance versus wavenumber is recorded. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Physical and chemical properties of Methyl 3-aminocrotonate

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-aminocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique bifunctional nature, possessing both an amino group and an α,β-unsaturated ester moiety, imparts a versatile reactivity profile. This document provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and a summary of its spectroscopic and safety data.

Chemical Identity and Structure

This compound, also known as 3-aminocrotonic acid methyl ester, is an organic compound with the chemical formula C5H9NO2.[1] Its structure features a conjugated system comprising an amino group and a double bond adjacent to a methyl ester.[1] This arrangement is crucial to its chemical behavior, allowing it to participate in a variety of organic transformations.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl (2Z)-3-aminobut-2-enoate[2] |

| CAS Number | 14205-39-1[3] |

| Molecular Formula | C5H9NO2[1][4] |

| Molecular Weight | 115.13 g/mol [4] |

| Synonyms | 3-Aminocrotonic acid methyl ester, Methyl 3-amino-2-butenoate[1][3] |

| InChI Key | XKORCTIIRYKLLG-ARJAWSKDSA-N[2] |

| Canonical SMILES | CC(=CC(=O)OC)N[2] |

Physical Properties

This compound is typically an off-white to pale yellow crystalline powder or solid.[3][5] It exhibits moderate solubility in polar solvents.[1]

Table 2: Physical Properties of this compound

| Property | Value | Reference(s) |

| Physical State | Off-white crystalline powder/solid | [3][5] |

| Melting Point | 81-83 °C | [3][6][7][8] |

| Boiling Point | 112 °C at 42 mmHg; 194.1 °C at 760 mmHg | [6][7][9] |

| Solubility | Moderately soluble in water, ethanol, and acetone. Insoluble in water as per another source. | [1][10] |

| Density | Approximately 1.0 - 1.18 g/cm³ (estimate) | [7][9] |

| Vapor Pressure | 0.4 - 2.853 hPa at 25 °C | [6][7][11] |

| Flash Point | 91 °C / 195.8 °F | [3] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by the interplay between the nucleophilic amino group and the electrophilic α,β-unsaturated ester system.[1] This makes it a valuable precursor in various synthetic routes.

-

Stability : It is stable under normal storage conditions, typically in a dry, cool, and well-ventilated place.[3][10]

-

Incompatible Materials : It should be kept away from strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[3]

-

Hazardous Decomposition : Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][11]

This compound serves as a key building block in the synthesis of various heterocyclic compounds and pharmaceuticals.[1][5] It is notably used in the Hantzsch pyridine synthesis and for producing dihydropyridine-type calcium channel blockers like nicardipine and nitrendipine.[5][6][12] Its reactions often involve Michael additions, condensation, and cyclization reactions.[1]

Caption: Synthetic utility of this compound.

Experimental Protocols

Synthesis of this compound from Methyl Acetoacetate

This method involves the ammonolysis of methyl acetoacetate.[6][12]

Materials:

-

Methyl acetoacetate

-

Methanol

-

Ammonia gas or aqueous ammonia

-

Ice-water bath

Procedure:

-

Combine 25 kg of methyl acetoacetate and 20 kg of methanol in an ammoniation reactor.[6]

-

Cool the reaction mixture to 0-10 °C using an ice-water bath while stirring continuously.[6]

-

Slowly introduce ammonia gas into the mixture until white crystals precipitate.[6]

-

Stop the ammonia introduction and allow the mixture to stand under refrigeration overnight.[6]

-

Collect the white crystals via centrifugation.[6]

-

For purification, dissolve the crystals in 15 kg of methanol by heating.[6]

-

Induce recrystallization by cooling, then collect the purified crystals by centrifugation and filtration.[6]

-

Dry the product in a hot air circulating oven at 50-60 °C for 8 hours.[6]

An alternative approach involves reacting methyl acetoacetate with aqueous ammonia (1.5-4.0 moles of ammonia per mole of methyl acetoacetate) in the presence of water at 35-70 °C.[7][13]

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Table 3: Summary of Spectroscopic Data

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available, with characteristic shifts for methyl, vinyl, and amine protons. | [2][14] |

| ¹³C NMR | Data available for detailed structural analysis. | [15] |

| IR Spectroscopy | Vapor phase IR spectra are available, showing characteristic peaks for N-H, C=O, and C=C bonds. | [2] |

| Mass Spectrometry | Mass spectral data is available for molecular weight confirmation. | [16] |

Safety and Handling

This compound is considered hazardous and requires careful handling.

-

Hazards : It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3][17] It may also cause respiratory irritation.[3]

-

Precautionary Measures : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[3][17] Avoid breathing dust and wash hands thoroughly after handling.[3]

-

First Aid : In case of eye contact, rinse with plenty of water for at least 15 minutes. For skin contact, wash with soap and water. If inhaled, move to fresh air. If ingested, seek medical attention.[17]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3][10][17]

Applications

This compound is a versatile intermediate with significant applications in several fields:

-

Pharmaceuticals : It is a crucial precursor for the synthesis of dihydropyridine calcium channel blockers used to treat hypertension and other cardiovascular diseases.[1][5][7] It is also used in the preparation of beta-lactam antibiotics and antiviral agents.[1]

-

Agrochemicals : It is utilized in the synthesis of herbicides, insecticides, and fungicides.[1]

-

Organic Synthesis : It serves as a building block for a wide range of heterocyclic compounds and fine chemicals.[1][7]

Conclusion

This compound is a compound of significant industrial and academic interest due to its versatile chemical properties. A thorough understanding of its physical characteristics, reactivity, and handling requirements is essential for its safe and effective use in research and development, particularly within the pharmaceutical sector. This guide provides a foundational repository of technical data to support such endeavors.

References

- 1. This compound - Glindia [glindiachemicals.com]

- 2. This compound | C5H9NO2 | CID 643918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 14205-39-1 | IM57964 | Biosynth [biosynth.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 14205-39-1 [chemicalbook.com]

- 7. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 8. This compound 97 14205-39-1 [sigmaaldrich.com]

- 9. This compound | CAS#:14205-39-1 | Chemsrc [chemsrc.com]

- 10. This compound CAS 14205-39-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. This compound(14205-39-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 12. CN114644567A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 14. This compound(14205-39-1) 1H NMR [m.chemicalbook.com]

- 15. op.niscpr.res.in [op.niscpr.res.in]

- 16. This compound(14205-39-1) MS [m.chemicalbook.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Ambident Reactivity of Methyl 3-Aminocrotonate: A Technical Guide to its Reaction Mechanisms with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminocrotonate, a versatile β-enamino ester, is a valuable building block in organic synthesis, particularly for the construction of various heterocyclic scaffolds of medicinal importance. Its ambident nucleophilic character, with reactive sites at the nitrogen atom and the α-carbon, dictates its reactivity towards a wide range of electrophiles. This technical guide provides an in-depth analysis of the reaction mechanisms of this compound with key classes of electrophiles, including acylating agents, aldehydes and ketones, alkylating agents, and Michael acceptors. Detailed experimental protocols for seminal reactions, quantitative data on product distribution, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in synthetic chemistry and drug development.

Introduction: The Electronic Landscape of this compound

This compound exists as a resonance hybrid of two main contributing structures, which delocalize the lone pair of electrons from the nitrogen atom across the π-system. This delocalization results in nucleophilic character at both the nitrogen atom and the α-carbon (Cα), rendering it an ambident nucleophile.

Resonance structures of this compound.

The regioselectivity of its reactions with electrophiles is influenced by several factors, including the nature of the electrophile (hard vs. soft), the reaction conditions (solvent, temperature, and base), and steric effects.

Acylation: A Battle for Regioselectivity

The acylation of this compound with acyl chlorides presents a classic case of competing N-acylation and C-acylation. The outcome of this reaction is highly dependent on the nature of the acyl chloride and the base employed.

N-Acylation vs. C-Acylation

-

N-Acylation: Generally favored with less hindered and more reactive acyl chlorides in the presence of a non-nucleophilic base like pyridine. The nitrogen atom, being more electronegative and less sterically hindered, can act as the initial site of attack.

-

C-Acylation: Becomes more significant with bulkier acyl chlorides and is influenced by the choice of base. The use of stronger bases can favor the formation of the enolate-like resonance structure, enhancing the nucleophilicity of the α-carbon.

A systematic study on the acylation of this compound with various acid chlorides in benzene has provided valuable quantitative data on this regioselectivity.

| Acyl Chloride | Base | Product(s) | Ratio (N:C) / Yield (%) | Reference |

| Acetyl chloride | Pyridine | N-acylated (Z-enamide) | >95% (N) | |

| Propionyl chloride | Pyridine | N-acylated (Z-enamide) | >95% (N) | |

| Isobutyryl chloride | Pyridine | N-acylated (Z-enamide) | 82% (N) | |

| Dichloroacetyl chloride | Pyridine | C-acylated (E-s-Z) | >95% (C), 80% yield | |

| Phenoxyacetyl chloride | Pyridine | N-acylated (Z), C-acylated (E-s-Z), C-acylated (Z-s-Z) | 42% (N), 14% (C), 35% (C) | |

| Benzoyl chloride | Pyridine | N-acylated (Z), Benzamide (from C-acylation hydrolysis) | Major (N) | |

| Cinnamoyl chloride | Triethylamine | 3,4-dihydropyridin-2(1H)-one | High yield |

Reaction Mechanism: Acylation

The mechanism involves the nucleophilic attack of either the nitrogen or the α-carbon on the carbonyl group of the acyl chloride.

General mechanism for the acylation of this compound.

Experimental Protocol: N-Acylation with Acetyl Chloride[1]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous benzene.

-

Addition of Base: Add pyridine (1.2 eq) to the solution.

-

Acylation: Cool the mixture to 0 °C in an ice bath and add acetyl chloride (1.1 eq) dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reaction with Aldehydes and Ketones: The Hantzsch Dihydropyridine Synthesis

This compound is a key component in the Hantzsch dihydropyridine synthesis, a multi-component reaction that provides access to 1,4-dihydropyridines, a class of compounds with significant pharmaceutical applications, including as calcium channel blockers.

The Hantzsch Reaction Mechanism

The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (or in this case, a β-enamino ester and a β-ketoester), and a nitrogen source (ammonia or an amine). When using this compound, it serves as both the β-dicarbonyl equivalent and the nitrogen source for one part of the final dihydropyridine ring.

The generally accepted mechanism proceeds through two main pathways that converge:

-

Knoevenagel Condensation: The aldehyde reacts with a β-dicarbonyl compound to form an α,β-unsaturated carbonyl compound (a chalcone-type intermediate).

-

Enamine Formation: A second equivalent of the β-dicarbonyl compound reacts with a nitrogen source to form an enamine.

-

Michael Addition and Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to yield the 1,4-dihydropyridine.

Logical workflow of the Hantzsch dihydropyridine synthesis.

Experimental Protocol: Hantzsch Synthesis with Benzaldehyde[3]

-

Reaction Setup: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and methyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Aminocrotonate: Add this compound (1.0 eq) to the mixture.

-

Reaction: Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.

| Aldehyde | Solvent | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Isopropanol | 5 h | 70-80 | |

| 4-Chlorobenzaldehyde | Ethanol | 6 h | ~75 | General Procedure |

| 2-Nitrobenzaldehyde | Isopropanol | 4 h | ~65 | General Procedure |

Alkylation: Navigating the N vs. C Reactivity

The alkylation of this compound with alkyl halides is another reaction where the ambident nucleophilicity comes into play, leading to a mixture of N-alkylated and C-alkylated products. The regioselectivity is governed by Hard and Soft Acid and Base (HSAB) theory.

-

N-Alkylation: The nitrogen atom is a "harder" nucleophilic center. Therefore, reaction with "hard" electrophiles (e.g., dimethyl sulfate, methyl triflate) tends to favor N-alkylation.

-

C-Alkylation: The α-carbon is a "softer" nucleophilic center. "Soft" electrophiles, such as methyl iodide, are more likely to react at this position.

Other factors influencing the N/C ratio include the solvent (polar aprotic solvents can favor C-alkylation), the nature of the leaving group on the alkylating agent, and the presence of additives.

General Mechanism of Alkylation

Competing pathways in the alkylation of this compound.

Experimental Protocol: General Procedure for N-Alkylation

A specific, detailed protocol for the alkylation of this compound is not extensively reported in the reviewed literature. The following is a general procedure adapted from known methods for the N-alkylation of amines.

-

Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

Addition of Base: Add a non-nucleophilic base such as potassium carbonate (1.5 eq).

-

Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) and stir the mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter off the base and concentrate the filtrate. Partition the residue between water and an organic solvent.

-

Purification: Separate the organic layer, dry it, and concentrate to obtain the crude product, which can be purified by column chromatography.

Michael Addition: Conjugate Addition to α,β-Unsaturated Systems

As a soft nucleophile, the α-carbon of this compound can participate in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a powerful tool for carbon-carbon bond formation.

Mechanism of Michael Addition

The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the enamine. The α-carbon of the enamine then attacks the β-carbon of the Michael acceptor in a conjugate addition fashion. The resulting enolate intermediate is then protonated to give the final product.

Mechanism of the Michael addition of this compound.

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

-

Reaction Setup: In a reaction flask, dissolve this compound (1.0 eq) in a suitable solvent like THF or ethanol.

-

Catalyst: Add a catalytic amount of a base, such as sodium ethoxide or DBU.

-

Addition of Acceptor: Slowly add the Michael acceptor, for instance, methyl vinyl ketone (1.0 eq), to the reaction mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours, monitoring by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Synthesis of Pyrimidines

β-Enamino esters like this compound are valuable precursors for the synthesis of pyrimidine derivatives. The general strategy involves the cyclocondensation with a compound containing an amidine functionality.

General Synthetic Route

The reaction typically proceeds by the initial reaction of the enamine with an amidine, followed by cyclization and elimination of ammonia and water to form the pyrimidine ring.

Solubility profile of Methyl 3-aminocrotonate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Methyl 3-aminocrotonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of this compound in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, particularly in the pharmaceutical industry where it serves as a key intermediate. This document consolidates available quantitative and qualitative data, details experimental protocols for solubility determination, and presents a visual workflow to aid researchers in their laboratory practices.

Introduction to this compound

This compound, also known as 3-amino-2-butenoic acid methyl ester, is a vital building block in organic chemistry.[1] With the chemical formula C₅H₉NO₂, this compound is instrumental in the synthesis of a variety of pharmaceuticals and fine chemicals.[1] Its molecular structure, featuring a conjugated system with an amino group and a methyl ester, imparts it with versatile reactivity.[1]

Solubility Profile of this compound

The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. The following tables summarize the available quantitative and qualitative solubility data for this compound in a range of organic solvents.

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The following table presents the known values.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 18 g/L | 20 | [2][3] |

| Chloroform | >500 g/L | Not Specified | Highly soluble[4] |

Qualitative Solubility Data

Qualitative assessments of solubility provide valuable guidance for solvent selection in various applications.

| Solvent | Solubility | Notes |

| Ethanol | Soluble | [5] |

| Acetone | Moderately Soluble | A polar solvent[1][6] |

| Ethers | Soluble | [7][8][9] |

| Benzene | Soluble | [7][8][9] |

| Tetrahydrofuran (THF) | Soluble | A polar aprotic solvent[4] |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent[4] |

It is important to note that some sources describe the solubility in water as "insoluble"[3][10], which contradicts the quantitative data available. This highlights the importance of experimental verification of solubility for critical applications.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted and accurate technique for determining the equilibrium solubility of a compound in a given solvent.[11] The following protocol provides a detailed methodology for this experiment.

Objective

To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Methodology

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: If the solvent is volatile, the solvent in the volumetric flask can be evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the solute). The mass of the remaining solid this compound is then determined by weighing the flask. The solubility is calculated as the mass of the solute per volume of the solvent.

-

Spectroscopic/Chromatographic Method: If a suitable analytical method is available (e.g., UV-Vis spectrophotometry or HPLC), dilute the filtered solution to a known concentration within the linear range of the analytical method. Measure the concentration of this compound in the diluted sample. Back-calculate the original concentration in the saturated solution to determine the solubility.

-

-

Data Analysis: Repeat the experiment at least in triplicate to ensure the reproducibility of the results. Report the average solubility value with the standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide has summarized the available solubility data for this compound in various organic solvents and provided a detailed experimental protocol for its determination. While qualitative data suggests good solubility in several common organic solvents, the limited and sometimes conflicting quantitative data underscores the necessity for experimental verification. The provided shake-flask methodology offers a robust framework for obtaining reliable solubility data, which is essential for the effective use of this compound in research and development, particularly within the pharmaceutical industry.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. chemicalbook.com [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. This compound - Glindia [glindiachemicals.com]

- 7. pharmajournal.net [pharmajournal.net]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | 14205-39-1 | IM57964 | Biosynth [biosynth.com]

- 10. chem.ws [chem.ws]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Understanding the enamine reactivity of Methyl 3-aminocrotonate

An In-Depth Technical Guide to the Enamine Reactivity of Methyl 3-aminocrotonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, a versatile building block in organic synthesis. Its enamine functionality is central to its utility, enabling a wide range of chemical transformations crucial for the preparation of pharmaceuticals and other valuable organic compounds.

Introduction

This compound, also known as methyl 3-amino-2-butenoate, is an organic compound featuring a conjugated system with an amino group and an α,β-unsaturated ester.[1] This structural arrangement confers upon it the characteristic reactivity of an enamine, making it a valuable intermediate in a variety of organic reactions, including condensations, Michael additions, and cyclizations.[1] Its most prominent application lies in the synthesis of dihydropyridine-based calcium channel blockers, a critical class of drugs for managing cardiovascular diseases.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 14205-39-1 | [5][6] |

| Molecular Formula | C5H9NO2 | [5][6] |

| Molecular Weight | 115.13 g/mol | [5][6][7] |

| Appearance | White to slightly yellow crystalline powder | [1][5] |

| Melting Point | 81-83 °C | [5][6] |

| Boiling Point | 112 °C at 42 mmHg | [5][8] |

| Solubility | Moderately soluble in polar solvents like water, ethanol, and acetone. | [1][8] |

| pKa | 5.27 ± 0.70 (Predicted) | [5][8] |

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the reaction of methyl acetoacetate with ammonia.[2][8][9]

Reaction Scheme: Synthesis of this compound

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Methyl Acetoacetate and Aqueous Ammonia

This protocol is a general representation based on common laboratory and industrial procedures.[5][9][10]

Materials:

-

Methyl acetoacetate

-

Aqueous ammonia (e.g., 25% solution)

-

Methanol (optional, as a solvent)

-

Ice-water bath

-

Reaction vessel with stirring

Procedure:

-

To a reaction vessel containing methyl acetoacetate (and optionally methanol), slowly add aqueous ammonia while maintaining the temperature between 0-10 °C using an ice-water bath and continuous stirring.[5]

-

Continue the addition of ammonia until white crystals of the product precipitate.[5]

-

Allow the reaction mixture to stand, preferably overnight under refrigeration, to ensure complete crystallization.[5]

-

Collect the white crystals by filtration.

-

Wash the crystals with cold water to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain this compound.

Enamine Reactivity and Key Reactions

The enamine structure of this compound, with its electron-rich double bond, is the cornerstone of its reactivity. The nitrogen lone pair participates in resonance, increasing the nucleophilicity of the α-carbon. This allows it to react with a variety of electrophiles.

Hantzsch Dihydropyridine Synthesis

A cornerstone reaction involving this compound is the Hantzsch synthesis, a multi-component reaction that produces dihydropyridines.[11][12] These compounds are of immense pharmaceutical importance, with many serving as calcium channel blockers.[3][4] The reaction typically involves an aldehyde, two equivalents of a β-ketoester (in this case, this compound acts as one of the β-ketoester equivalents and the nitrogen source), and a nitrogen donor, which is intrinsic to the this compound molecule.[11][12]

Reaction Scheme: Hantzsch Dihydropyridine Synthesis

Caption: Hantzsch Dihydropyridine Synthesis.

Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine

The following is a general procedure for the Hantzsch condensation.[11][13]

Materials:

-

A substituted benzaldehyde

-

This compound

-

Isopropanol

Procedure:

-

Dissolve the substituted benzaldehyde (1 equivalent) in isopropanol in a round-bottom flask.

-

Add this compound (2 equivalents) to the solution.[11]

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.[13]

-

Upon completion, cool the reaction mixture to room temperature to allow the dihydropyridine product to crystallize.

-

Filter the crystals, wash with cold isopropanol, and dry under vacuum.

Quantitative Data: Hantzsch Synthesis Yields

| Aldehyde | Product | Yield (%) | Reference |

| m-Methoxybenzaldehyde | 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(m-methoxyphenyl)-1,4-dihydropyridine | 28.8 | [11] |

| p-Methoxybenzaldehyde | 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(p-methoxyphenyl)-1,4-dihydropyridine | 15.3 | [11] |

Acylation Reactions

Acylation of this compound can occur at either the nitrogen or the α-carbon, and the regioselectivity is highly dependent on the reaction conditions, particularly the choice of base and the acylating agent.[14]

-

N-Acylation: Leads to the formation of enamides. This is generally favored when using bases like pyridine.[14]

-

C-Acylation: Results in the formation of enaminones.[14]

Reaction Scheme: N- vs. C-Acylation

Caption: N- vs. C-Acylation of this compound.

Experimental Protocol: N-Acylation with Acetyl Chloride

This protocol is based on the findings of a systematic study on acylation.[14]

Materials:

-

This compound

-

Acetyl chloride

-

Pyridine

-

Benzene (or a less hazardous solvent like toluene)

-

Ice bath

Procedure:

-

Dissolve this compound in benzene in a flask equipped with a dropping funnel and a stirrer.

-

Add pyridine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride in benzene to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Work up the reaction mixture by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to obtain the N-acylated product.

Quantitative Data: Acylation Product Yields

| Acid Chloride | Base | Product Type | Yield (%) | Reference |

| Acetyl Chloride | Pyridine | (Z)-Enamide | Excellent | [14] |

| Propionyl Chloride | Pyridine | (Z)-Enamide | Excellent | [14] |

| Dichloroacetyl Chloride | Pyridine | (E-s-Z)-C-acylated | 80 | [14] |

Other Reactions

The versatile reactivity of this compound extends to other important organic transformations:

-

Michael Addition: As a nucleophile, it can participate in Michael additions to α,β-unsaturated carbonyl compounds.[1]

-

Cycloaddition Reactions: It can undergo cycloaddition reactions to form various heterocyclic systems.

-

Reaction with Ninhydrin: It undergoes a waste-free solid-state cascade reaction with crystalline ninhydrin.[6]

Applications in Drug Development and Organic Synthesis

This compound is a crucial intermediate in the synthesis of a wide array of pharmaceuticals and other fine chemicals.[1][15]

-

Cardiovascular Drugs: It is a key building block for dihydropyridine calcium channel blockers such as nifedipine, felodipine, nitrendipine, and amlodipine, which are used to treat hypertension and angina.[2][3][4][16]

-

Other Pharmaceuticals: It is also used in the synthesis of antiviral agents and other bioactive molecules.[1][15]

-

Agrochemicals: The enamine is utilized in the preparation of herbicides, insecticides, and fungicides.[1][15]

-

Fine Chemicals: It serves as a precursor for fragrances, flavors, and other specialty chemicals.[1]

Logical Workflow: From Starting Material to Pharmaceutical Application

Caption: Synthetic utility of this compound.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its enamine reactivity allows for the efficient construction of complex molecular architectures, particularly substituted dihydropyridines, which are of paramount importance in the pharmaceutical industry. A thorough understanding of its reactivity, including the factors that control regioselectivity in reactions like acylation, is essential for its effective utilization in research and development. This guide provides a foundational understanding for scientists and professionals working in drug discovery and chemical synthesis, highlighting the pivotal role of this simple yet powerful building block.

References

- 1. This compound - Glindia [glindiachemicals.com]

- 2. CN114644567A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 14205-39-1 [chemicalbook.com]

- 6. This compound 97 14205-39-1 [sigmaaldrich.com]

- 7. This compound | C5H9NO2 | CID 643918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 9. FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. op.niscpr.res.in [op.niscpr.res.in]

- 15. chemimpex.com [chemimpex.com]

- 16. nbinno.com [nbinno.com]

A Technical Guide to the Discovery and Synthesis of Methyl 3-Aminocrotonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminocrotonate, a pivotal intermediate in synthetic organic chemistry, holds a rich history intertwined with the development of multicomponent reactions and the advent of crucial pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, historical evolution, and modern methodologies for the synthesis of this compound. Detailed experimental protocols for key synthetic routes are presented, alongside a quantitative comparison of various methods. Furthermore, this document elucidates the critical role of this compound as a precursor in the synthesis of dihydropyridine-based calcium channel blockers, detailing the downstream signaling pathways affected by these therapeutic agents.

Discovery and Historical Development

The journey of this compound synthesis is not marked by a singular discovery but rather an evolution of chemical understanding. Its origins can be traced back to the late 19th century with the pioneering work of Arthur Hantzsch.

The Hantzsch Dihydropyridine Synthesis (1881): An Implicit Beginning

While not isolating this compound itself, Arthur Hantzsch's development of the dihydropyridine synthesis in 1881 implicitly involved the in-situ formation of a β-aminocrotonate.[1] This multicomponent reaction, which combines an aldehyde, two equivalents of a β-ketoester (like methyl acetoacetate), and a nitrogen donor (like ammonia), laid the foundational chemistry for the synthesis of enamines from β-dicarbonyl compounds.[1] The reaction proceeds through the formation of an enamine intermediate, which is essentially a β-aminocrotonate ester.

First Explicit Synthesis: Conrad and Epstein (1887)

The first documented explicit synthesis of this compound is attributed to M. Conrad and W. Epstein in 1887.[2] Their method involved the reaction of methyl acetoacetate with anhydrous ammonia gas in an ethereal solution, using ammonium nitrate as a catalyst.[2] This early work provided the first direct route to this valuable synthetic building block.

Evolution towards Modern Synthesis

Following these initial discoveries, the synthesis of this compound has undergone significant optimization, driven by the demand for higher yields, purity, and more environmentally friendly processes, particularly for its use in the pharmaceutical industry. Key developments include:

-

Aqueous Ammonia Methods: A significant advancement was the move away from anhydrous ammonia and organic solvents to the use of aqueous ammonia. This simplified the procedure, improved safety, and often led to higher purity of the final product.

-

Solvent-Free and High-Temperature Conditions: Later innovations focused on eliminating organic solvents altogether, leading to "greener" and more cost-effective industrial processes. Many modern procedures utilize neat reaction mixtures or a small amount of water at elevated temperatures (typically 35-70°C) to drive the reaction to completion.[2][3]

-

Continuous Flow Synthesis: The 21st century has seen the application of continuous flow technology to the synthesis of this compound. This method offers advantages in terms of safety, scalability, and process control, with some processes achieving high yields in very short reaction times.[4]

The following diagram illustrates the historical progression of key synthetic approaches:

Core Synthetic Methodologies and Quantitative Data

The primary and most commercially viable method for synthesizing this compound is the reaction of methyl acetoacetate with an ammonia source. Variations in reaction conditions significantly impact yield and purity.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Ammonia Source | Solvent | Temperature (°C) | Molar Ratio (Ammonia:Ester) | Reported Yield (%) | Reference(s) |

| Classical (Conrad & Epstein) | Anhydrous Ammonia Gas | Ether | Not specified | Not specified | ~71 (crude) | [2] |

| Aqueous Ammonia (Low Temp) | Aqueous Ammonia | Methanol | 0-10 | Excess | 75-85 | [5] |

| Aqueous Ammonia (High Temp) | Aqueous Ammonia | Water | 35-70 | 1.5 - 4.0 | >90 | [2] |

| Solvent-Free | Aqueous Ammonia | None | 55-65 | 1.6 - 1.75 | 100 (by GLC) | [2] |

| Continuous Flow | Ammonia | Isopropanol | 50 | 3:1 | 56 | [4] |

| Continuous Flow | Ammonia | None | 50 | 3:1 | 54 | [4] |

Detailed Experimental Protocols

Classical Synthesis (Conrad & Epstein, 1887 - Interpreted)

-

Reactants: Methyl acetoacetate, anhydrous ammonia gas, ammonium nitrate (catalyst), diethyl ether.

-

Procedure:

-

Dissolve methyl acetoacetate in diethyl ether in a reaction vessel.

-

Add a catalytic amount of ammonium nitrate.

-

Bubble anhydrous ammonia gas through the solution.

-

Seal the reaction vessel and let it stand for 48 hours.

-

Evaporate the diethyl ether to obtain the crude product.

-

Purify by recrystallization from a suitable solvent (e.g., ethanol).

-

Modern High-Yield Aqueous Synthesis

-

Reactants: Methyl acetoacetate, 25% aqueous ammonia solution.[1]

-

Procedure:

-

In a reaction vessel equipped with a stirrer and temperature control, add methyl acetoacetate (1.0 mole equivalent).

-

Slowly add 25% aqueous ammonia solution (1.6 to 1.75 mole equivalents) while stirring. The addition is exothermic, and the temperature should be controlled.

-

After the addition is complete, heat the mixture to 55-65°C.

-

Maintain the reaction at this temperature with vigorous stirring for approximately 2 hours, or until the reaction is complete (monitored by TLC or GC).

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the crystalline product and wash with cold water.

-

Dry the product under vacuum to obtain this compound as off-white crystals.[1]

-

Continuous Flow Synthesis

-

Reactants: Methyl acetoacetate, ammonia.

-

Procedure:

-

Set up a continuous flow reactor system, typically with a stainless-steel tubular reactor.

-

Independently pump methyl acetoacetate and a solution of ammonia in a suitable solvent (or neat ammonia) into a T-mixer.

-

The combined stream enters the heated reactor coil maintained at the desired temperature (e.g., 50°C).

-

The residence time in the reactor is controlled by the flow rates of the reactants.

-

The product stream exits the reactor and is collected.

-

The product can be isolated by cooling and filtration or other appropriate work-up procedures.[4]

-

The general reaction scheme for the synthesis is as follows:

Application in Drug Development: Dihydropyridine Calcium Channel Blockers

This compound is a crucial building block in the pharmaceutical industry, most notably for the synthesis of 1,4-dihydropyridine (DHP) calcium channel blockers.[6] These drugs, such as nifedipine, amlodipine, and felodipine, are widely used in the treatment of hypertension and angina.[6]

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Dihydropyridine-based drugs exert their therapeutic effect by binding to and blocking L-type voltage-gated calcium channels (VGCCs) located in the smooth muscle cells of blood vessels.[7][8] This blockade inhibits the influx of extracellular calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[7][8]

The signaling cascade is as follows:

-

Depolarization: An action potential depolarizes the smooth muscle cell membrane.

-

VGCC Activation: The change in membrane potential activates L-type voltage-gated calcium channels.

-

Calcium Influx: In the absence of a blocker, calcium ions flow into the cell down their concentration gradient.

-

Calmodulin Binding: The influx of calcium leads to its binding with calmodulin.

-

MLCK Activation: The calcium-calmodulin complex activates myosin light-chain kinase (MLCK).

-

Myosin Phosphorylation: MLCK phosphorylates the myosin light chains.

-

Muscle Contraction: Phosphorylated myosin interacts with actin, leading to smooth muscle contraction and vasoconstriction.

Dihydropyridine calcium channel blockers interrupt this pathway at step 3 by physically obstructing the L-type calcium channel, thereby preventing the influx of calcium and promoting vasodilation.

The following diagram illustrates this signaling pathway:

References

- 1. researchgate.net [researchgate.net]

- 2. JPH0285237A - Production of methyl 3- aminocrotanate - Google Patents [patents.google.com]

- 3. FR2632303A1 - PROCESS FOR THE PREPARATION OF this compound - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. This compound | 14205-39-1 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 8. buzzrx.com [buzzrx.com]

Theoretical Scrutiny of Methyl 3-Aminocrotonate Isomer Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-aminocrotonate, a versatile building block in organic synthesis, can exist in various isomeric forms that significantly influence its reactivity and physicochemical properties.[1] This technical guide delves into the theoretical methodologies employed to investigate the relative stabilities of these isomers. By leveraging computational chemistry, particularly Density Functional Theory (DFT), we can elucidate the energetic landscape of this compound's isomeric forms, providing crucial insights for reaction design and drug development. This document outlines the common isomers, the computational protocols for stability assessment, and presents illustrative data based on studies of analogous enaminone systems.

Introduction to the Isomerism of this compound

This compound, an α,β-unsaturated β-amino ester, primarily exhibits E/Z isomerism around the C2=C3 double bond. Additionally, rotational conformers around the C-N and C-C single bonds contribute to the molecule's conformational complexity. The stability of these isomers is governed by a delicate interplay of electronic effects, steric hindrance, and intramolecular hydrogen bonding.

The key isomers of interest for theoretical investigation are:

-

(Z)-Methyl 3-aminocrotonate: The amino and ester groups are on the same side of the C=C double bond. This configuration allows for the formation of a stabilizing intramolecular hydrogen bond between the amino group and the carbonyl oxygen.

-

(E)-Methyl 3-aminocrotonate: The amino and ester groups are on opposite sides of the C=C double bond.

-

Rotational Isomers (Conformers): Arising from rotation around the C2-C(O) and C3-N single bonds.

The IUPAC name for the commonly available form is (Z)-methyl 3-aminobut-2-enoate, suggesting that the Z-isomer is of particular importance.[2]